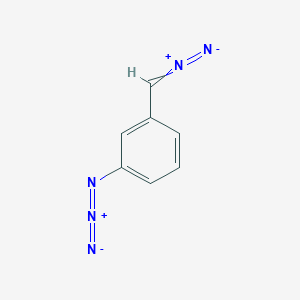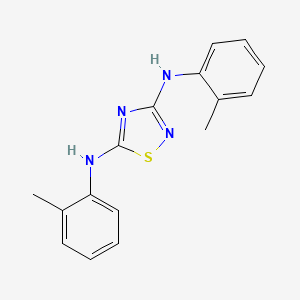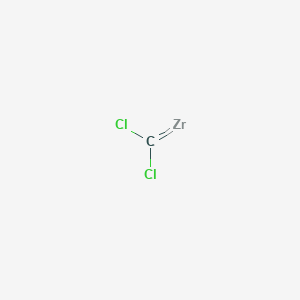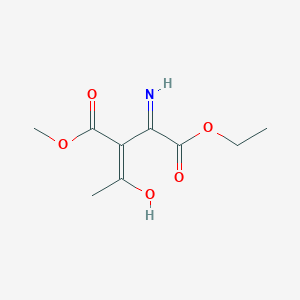
1-O-ethyl 4-O-methyl (3E)-3-(1-hydroxyethylidene)-2-iminobutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl 1-methyl 2-acetyl-3-aminobut-2-enedioate is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl 1-methyl 2-acetyl-3-aminobut-2-enedioate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their combination under specific conditions to form the final product. Common reagents used in the synthesis include ethyl groups, methyl groups, acetyl groups, and amino groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of 4-Ethyl 1-methyl 2-acetyl-3-aminobut-2-enedioate may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on optimizing the efficiency of the synthesis process to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl 1-methyl 2-acetyl-3-aminobut-2-enedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules or alter its functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-Ethyl 1-methyl 2-acetyl-3-aminobut-2-enedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and use in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethyl 1-methyl 2-acetyl-3-aminobut-2-enedioate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, altering their activity and leading to various physiological effects. The exact mechanism depends on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
4-Ethyl 1-methyl 2-acetyl-3-aminobut-2-enedioate: Unique due to its specific combination of functional groups.
4-Ethyl 1-methyl 2-acetyl-3-aminobut-2-enedioic acid: Similar structure but with an additional carboxylic acid group.
4-Ethyl 1-methyl 2-acetyl-3-aminobut-2-enedioamide: Similar structure but with an amide group instead of an ester.
Uniqueness: The uniqueness of 4-Ethyl 1-methyl 2-acetyl-3-aminobut-2-enedioate lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H13NO5 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
1-O-ethyl 4-O-methyl (3E)-3-(1-hydroxyethylidene)-2-iminobutanedioate |
InChI |
InChI=1S/C9H13NO5/c1-4-15-9(13)7(10)6(5(2)11)8(12)14-3/h10-11H,4H2,1-3H3/b6-5+,10-7? |
InChI Key |
UOYAIHAHBFTCGD-FEGZXCSJSA-N |
Isomeric SMILES |
CCOC(=O)C(=N)/C(=C(/C)\O)/C(=O)OC |
Canonical SMILES |
CCOC(=O)C(=N)C(=C(C)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


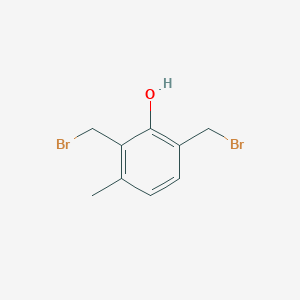
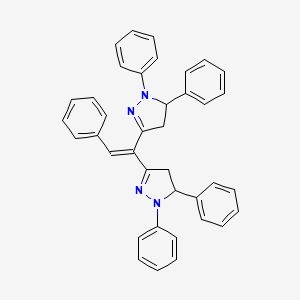
![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)

![N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B14288668.png)
![5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole](/img/structure/B14288671.png)
![[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde](/img/structure/B14288679.png)
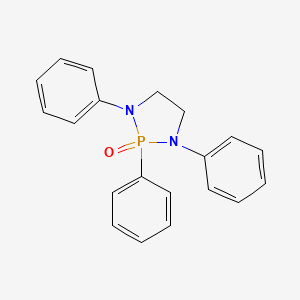
![3,3'-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine](/img/structure/B14288691.png)

![9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14288703.png)
